molecular formula C8H15NO2Si B2376805 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile CAS No. 1339395-26-4

3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile

Cat. No.: B2376805
CAS No.: 1339395-26-4
M. Wt: 185.298
InChI Key: SHNRYATTWBZSAH-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile is a chemical compound with the molecular formula C8H15NO2Si and a molecular weight of 185.3 g/mol . It is also known by its IUPAC name, 3-[(Trimethylsilyl)oxy]tetrahydro-3-furancarbonitrile . This compound is characterized by the presence of a trimethylsilyl group attached to an oxolane ring, which is further substituted with a nitrile group.

Preparation Methods

The synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile typically involves the reaction of tetrahydrofuran with trimethylsilyl cyanide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can undergo substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, depending on the specific application .

Comparison with Similar Compounds

3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and ring structures.

Properties

IUPAC Name

3-trimethylsilyloxyoxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2Si/c1-12(2,3)11-8(6-9)4-5-10-7-8/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNRYATTWBZSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCOC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339395-26-4
Record name 3-[(trimethylsilyl)oxy]oxolane-3-carbonitrile
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